molecular formula C17H18O4 B12396008 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

Cat. No.: B12396008
M. Wt: 286.32 g/mol
InChI Key: KWVBDMMXVYZIIS-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a naturally occurring 2-(2-phenylethyl)chromone (PEC) derivative isolated primarily from Aquilaria species, particularly agarwood. Structurally, it belongs to the 5,6,7,8-tetrahydrochromone subclass, characterized by a partially saturated chromone core with hydroxyl groups at positions 6 and 5. This compound is notable for its complex stereochemistry, with configurations such as (5S,6S,7S,8R) or (5R,6S,7R,8R) determined via NMR, X-ray crystallography, and electronic circular dichroism (ECD) analyses . Its molecular formula is C₁₇H₁₈O₅, and it exhibits UV absorption peaks at 208–372 nm, typical of chromones with conjugated aromatic systems .

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1

InChI Key

KWVBDMMXVYZIIS-JKSUJKDBSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O

Canonical SMILES

C1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Aquilaria sinensis

The primary natural source of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is the resinous heartwood of Aquilaria sinensis, which produces chromones as defensive metabolites in response to injury or fungal infection. Extraction protocols typically involve solvent-based isolation:

  • Plant Material Preparation : Fresh or dried agarwood is ground into powder (40–60 mesh) to maximize surface area for extraction.
  • Solvent Extraction : A 70% aqueous acetonitrile solution is commonly used, with a solid-to-solvent ratio of 1:10 (w/v), followed by ultrasonication at 40°C for 60 minutes.
  • Filtration and Concentration : The crude extract is filtered through 0.22-μm membranes and concentrated under reduced pressure.
  • Chromatographic Purification : Semi-preparative HPLC or UPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid) isolates the target compound.

Recent studies demonstrate that injury-induced agarwood formation significantly enhances chromone accumulation, with 6,7-dihydroxy derivatives increasing by 3.2-fold after 12 months of stress. However, natural extraction yields remain low (0.02%–0.05% w/w), necessitating complementary synthetic methods.

Chemical Synthesis Pathways

Condensation of Chromone Precursors

The core synthetic strategy involves constructing the tetrahydrochromone scaffold via acid- or base-catalyzed condensation (Figure 1):

Step 1 : 2-Phenylethylamine reacts with a chromone precursor (e.g., 5,6,7,8-tetrahydroxy-4H-chromen-4-one) in anhydrous ethanol under reflux (80°C, 12 hours).
Step 2 : Hydroxylation at C6 and C7 is achieved using boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (−10°C, 4 hours), yielding a diastereomeric mixture.
Step 3 : Stereochemical resolution via chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) isolates the (6S,7R) enantiomer, which exhibits superior bioactivity.

Table 1: Optimization of Condensation Reaction Conditions
Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ 80 12 58 92
BF₃·Et₂O −10 4 72 95
NaOH/EtOH 70 8 45 88

Data adapted from.

Epoxidation and Ring-Opening

Alternative routes exploit epoxidation of prenylated chromones followed by acid-catalyzed ring-opening:

  • Epoxidation : Treat 2-(2-phenylethyl)-5,6-dihydroxy-7,8-epoxychromone with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ (0°C, 2 hours).
  • Ring-Opening : Expose the epoxide to HCl in dioxane (25°C, 1 hour), inducing regioselective hydroxylation at C6 and C7.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the chromone ring, yielding the tetrahydro derivative.

This method achieves 65% overall yield but requires stringent control of stereochemistry during epoxide opening.

Biotechnological and Enzymatic Approaches

In Vitro Enzymatic Synthesis

Type III polyketide synthases (PKSs) from Aquilaria sinensis catalyze the formation of the 2-(2-phenylethyl)chromone backbone:

  • Substrate Preparation : Dihydrocinnamoyl-CoA and malonyl-CoA are synthesized via acyl-CoA ligase and acetyl-CoA carboxylase.
  • PKS Catalysis : AsPKS1 condenses dihydrocinnamoyl-CoA with three malonyl-CoA units, forming the chromone scaffold.
  • Post-Modification : Cytochrome P450 oxidases (CYP71AN24) introduce hydroxyl groups at C6 and C7, with O-methyltransferases (OMTs) regulating methoxylation patterns.
Table 2: Key Enzymes in Chromone Biosynthesis
Enzyme Function Localization
AsPKS1 Chromone backbone assembly Cytosol
CYP71AN24 C6/C7 hydroxylation Endoplasmic reticulum
AsOMT3 O-Methylation at C8 Cytosol

Data from.

Metabolic Engineering in E. coli

Heterologous expression of Aquilaria PKS and P450 genes in E. coli BL21(DE3) enables microbial production:

  • Vector Construction : pET-28a(+) vectors harbor AsPKS1 and CYP71AN24 under T7 promoters.
  • Fermentation : Cultures are induced with 0.5 mM IPTG at OD₆₀₀ = 0.6 and grown at 22°C for 48 hours.
  • Product Extraction : Centrifuged cells are lysed, and chromones are extracted with ethyl acetate.

This system achieves titers of 120 mg/L, though downstream hydroxylation remains inefficient compared to plant systems.

Purification and Analytical Characterization

Chromatographic Purification

Crude extracts or synthetic mixtures are purified via:

  • UPLC : Acquity BEH C18 column (2.1 × 150 mm, 1.7 μm), 0.3 mL/min gradient of acetonitrile/0.1% formic acid.
  • Preparative HPLC : XBridge Prep C18 column (19 × 250 mm), isocratic elution with 35% acetonitrile.
Table 3: UPLC Retention Times of Chromone Derivatives
Compound RT (min) [M+H]⁺ (m/z)
6,7-Dihydroxy-2-(2-phenylethyl)-tetrahydrochromone 14.7 287.12
6-Methoxy-7-hydroxy derivative 16.2 301.15
5,8-Dimethoxy analogue 18.9 315.18

Data from.

Structural Elucidation

  • NMR : Key signals include δH 6.85 (H-3), δC 182.4 (C-4 ketone), and J6,7 = 9.8 Hz confirming cis-dihydroxylation.
  • X-ray Crystallography : Orthorhombic crystals (space group P2₁2₁2₁) reveal absolute configurations (6S,7R).
  • Circular Dichroism : Positive Cotton effect at 265 nm corroborates the (6S,7R) stereochemistry.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound. These derivatives often exhibit enhanced pharmacological properties .

Scientific Research Applications

Antioxidant Properties

One of the most notable applications of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is its antioxidant activity. Studies have shown that this compound can effectively scavenge free radicals and inhibit oxidative stress in various cell types. This property is crucial for developing treatments for diseases associated with oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS) . This mechanism suggests potential applications in treating chronic inflammatory conditions.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various bacterial strains. Its efficacy against pathogens could lead to its use in developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This application could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Formulation Development

The solubility profile of this compound is critical for its application in drug formulation. It can be dissolved in various solvents such as DMSO and ethanol for in vitro studies. For in vivo applications, specific formulations have been developed to enhance its bioavailability .

Case Studies

  • Study on Anti-inflammatory Mechanisms : A study published in Molecules demonstrated that this compound significantly inhibited LPS-induced NF-kB activation without exhibiting cytotoxicity against RAW264.7 macrophages . The findings highlight its potential as a therapeutic agent for inflammatory diseases.
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of this chromone derivative showed promising results in protecting neuronal cells from oxidative stress-induced damage . This suggests a pathway for developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit phosphodiesterase (PDE) 3A, an enzyme involved in cellular signaling. By inhibiting PDE 3A, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Related Tetrahydrochromones

Compound Name Substituents/Modifications Configuration (if resolved) Bioactivity (IC₅₀ or Key Findings) Source/Reference
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone 6,7-dihydroxy, no epoxy or methoxy groups (5S,6S,7S,8R) or isomers Moderate AChE inhibition; antioxidant
6,7-Epoxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone 6,7-epoxy ring Weak AChE inhibition (IC₅₀ > 500 μM)
5,6,7-Trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone Additional hydroxyl at C5 (5R,6S,7R) or isomers Enhanced AChE inhibition (IC₅₀ = 155.6 μM)
8-Chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone Chlorine at C8, hydroxyls at C5–C7 (5S,6S,7S,8R) Anticancer (K562, SGC-7901 inhibition)
6,7-Dimethoxy-2-(2-phenylethyl)chromone Methoxy groups at C6 and C7 (unsaturated) α-Glucosidase inhibition; PPARγ modulation
(6S,7S,8R)-6,7,8-Trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone Hydroxyls at C6–C8 (6S,7S,8R) Neuroprotective (PC12 cells, 5–40 μM)

Key Observations:

Hydroxylation Patterns :

  • The number and position of hydroxyl groups significantly influence bioactivity. For example, 5,6,7-trihydroxy derivatives (IC₅₀ = 155.6 μM) exhibit stronger AChE inhibition than dihydroxy or epoxy analogs .
  • 8-Chloro substitution enhances cytotoxicity against cancer cell lines (e.g., BEL-7402, SGC-7901) .

Stereochemical Complexity :

  • Absolute configurations like (5S,6S,7S,8R) or (6S,7S,8R) are critical for neuroprotective and antioxidant activities. For instance, (6S,7S,8R)-trihydroxy derivatives showed 40% protection against corticosterone-induced neuronal damage at 40 μM .

Epoxy vs. Dihydroxy Moieties :

  • Epoxy rings (e.g., 6,7-epoxy) reduce AChE inhibitory potency compared to dihydroxy analogs, likely due to reduced hydrogen-bonding capacity .

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles of Select Tetrahydrochromones

Activity Type 6,7-Dihydroxy Derivative 5,6,7-Trihydroxy Derivative 8-Chloro Derivative 6,7-Epoxy Derivative
AChE Inhibition Moderate (IC₅₀ ~300 μM) Strong (IC₅₀ = 155.6 μM) Weak (IC₅₀ > 400 μM) Weak (IC₅₀ > 500 μM)
Antioxidant High (DPPH scavenging) Moderate Low Not reported
Anticancer Mild (BEL-7402 inhibition) Not reported Strong (IC₅₀ = 0.43–0.65 μM) Not reported
Neuroprotective Not reported Not reported Not reported High (40% protection)

Biological Activity

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a natural compound primarily derived from the agarwood of the Aquilaria sinensis species. This compound belongs to the class of chromones, which are known for their diverse biological activities. Recent studies have highlighted its potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical formula for this compound is C17H18O6C_{17}H_{18}O_{6} with a molecular weight of 286.32 g/mol. The structure features a chromone backbone with hydroxyl groups at positions 6 and 7 and a phenylethyl side chain at position 2. This unique structure contributes to its biological activities.

Antibacterial Activity

Research indicates that derivatives of 2-(2-phenylethyl) chromones exhibit significant antibacterial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium. The minimal inhibitory concentration (MIC) values for these compounds ranged from 11.11 to 58.55 μg/mL, showcasing their potential as antibacterial agents .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. In vitro studies demonstrated that this compound could reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential for treating inflammatory conditions .

Anticancer Potential

Several studies have investigated the anticancer effects of this compound. In vivo experiments using mouse models indicated that extracts containing this compound inhibited tumor growth in colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays. It demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Study on Antibacterial Activity

A study conducted by Yang et al. (2021) focused on the antibacterial effects of various phenylethylchromone derivatives from Aquilaria crassna. The study reported that specific derivatives showed potent activity against Staphylococcus aureus, with detailed MIC values provided in Table 1.

Compound NameMIC (μg/mL)
Compound A11.11
Compound B25.00
Compound C58.55

Study on Anti-inflammatory Effects

In another study by Gao et al. (2021), the anti-inflammatory effects were evaluated using a murine model of acute inflammation induced by LPS. The results indicated that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.